

1-Ethylpiperidin-4-amine: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 1-Ethylpiperidin-4-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidin-4-amine is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a secondary amine within the piperidine ring and a primary amine at the 4-position, offers multiple points for chemical modification, allowing for the construction of diverse and complex molecular architectures. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The ethyl group on the piperidine nitrogen can further influence the lipophilicity and metabolic stability of the final compounds. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **1-Ethylpiperidin-4-amine** as a versatile synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Ethylpiperidin-4-amine** is presented in Table 1. These properties are essential for designing reaction conditions and for understanding the compound's behavior in various chemical and biological systems.

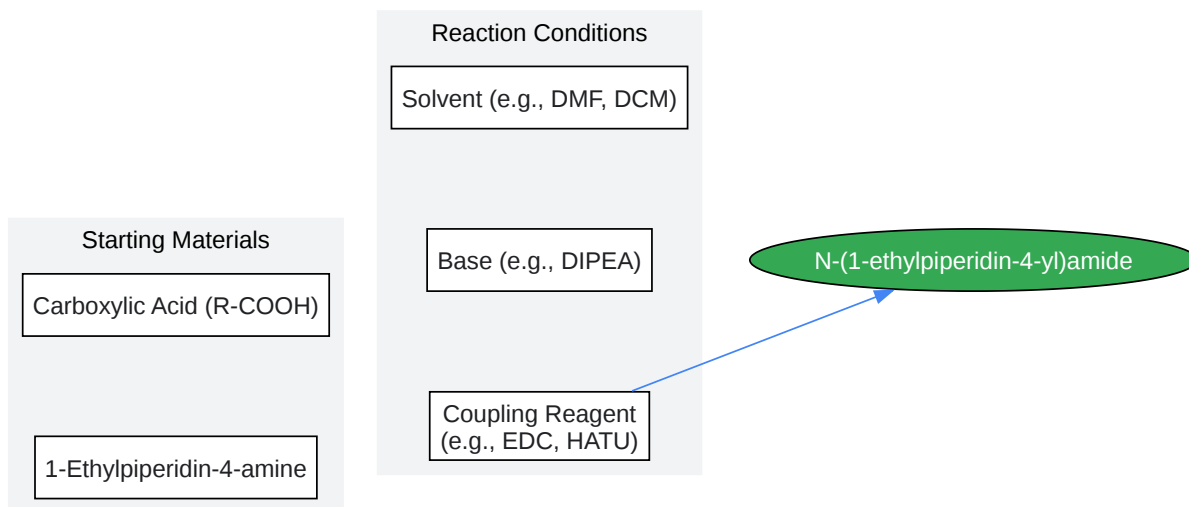
Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ N ₂	[1]
Molecular Weight	128.22 g/mol	[1]
CAS Number	50534-45-7	[1]
IUPAC Name	1-ethylpiperidin-4-amine	[1]
SMILES	<chem>CCN1CCC(CC1)N</chem>	[1]
XLogP3	0.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Key Synthetic Transformations

The reactivity of **1-Ethylpiperidin-4-amine** is primarily centered around its two amine functionalities. The primary amine at the 4-position is generally more reactive towards acylation and imine formation, while the tertiary amine within the piperidine ring is nucleophilic and can participate in quaternization reactions. This section details key synthetic transformations involving **1-Ethylpiperidin-4-amine**.

Amide Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry, and the primary amine of **1-Ethylpiperidin-4-amine** readily undergoes this transformation with a variety of carboxylic acids and their derivatives.



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Amide Coupling Workflow

Experimental Protocol: Synthesis of N-(1-ethylpiperidin-4-yl)benzamide

This protocol describes a general procedure for the amide coupling of **1-Ethylpiperidin-4-amine** with benzoyl chloride.

Materials:

- **1-Ethylpiperidin-4-amine**
- Benzoyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a stirred solution of **1-Ethylpiperidin-4-amine** (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous phase).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure N-(1-ethylpiperidin-4-yl)benzamide.

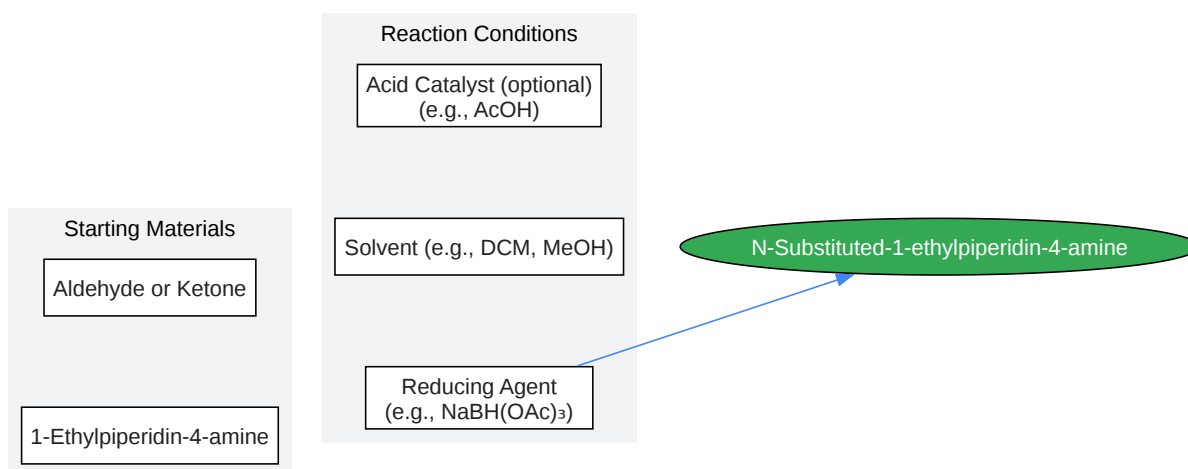
Representative Quantitative Data:

Reactant 1	Reactant 2	Coupling Reagent	Base	Solvent	Time (h)	Temp (°C)	Yield (%)
1-Ethylpiperidin-4-amine	Benzoic Acid	EDC/HOBt	DIPEA	DMF	12	RT	85
1-Ethylpiperidin-4-amine	Acetic Anhydride	-	Pyridine	DCM	2	RT	92
1-Ethylpiperidin-4-amine	Benzoyl Chloride	-	TEA	DCM	3	RT	90*

*Note: These are representative yields based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be used to introduce a variety of substituents to the primary amine of **1-Ethylpiperidin-4-amine** by reacting it with aldehydes or ketones in the presence of a reducing agent.



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Reductive Amination Workflow

Experimental Protocol: Synthesis of N-Isopropyl-**1-ethylpiperidin-4-amine**

This protocol outlines a general procedure for the reductive amination of **1-Ethylpiperidin-4-amine** with acetone.

Materials:

- **1-Ethylpiperidin-4-amine**
- Acetone
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Dichloromethane (DCM), anhydrous
- Acetic acid (optional)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a stirred solution of **1-Ethylpiperidin-4-amine** (1.0 eq) and acetone (1.5 eq) in anhydrous dichloromethane, add a catalytic amount of acetic acid (optional).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
- Continue stirring the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous phase).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the pure N-Isopropyl-**1-ethylpiperidin-4-amine**.

Representative Quantitative Data:

Reactant 1	Carbonyl Compound	Reducing Agent	Solvent	Time (h)	Temp (°C)	Yield (%)
1-Ethylpiperidin-4-amine	Benzaldehyde	NaBH(OAc) ₃	DCM	16	RT	88
1-Ethylpiperidin-4-amine	Acetone	NaBH ₃ CN	MeOH	24	RT	82
1-Ethylpiperidin-4-amine	Cyclohexanone	H ₂ /Pd-C	EtOH	8	50	90*

*Note: These are representative yields based on similar reactions and may vary depending on the specific substrates and reaction conditions.

N-Alkylation

While the primary amine is more reactive under many conditions, the tertiary amine within the piperidine ring can undergo N-alkylation, typically with reactive alkyl halides, to form quaternary ammonium salts. Selective alkylation of the primary amine can be achieved under specific conditions or by using a protecting group strategy. The following protocol describes the alkylation of the primary amine.

Experimental Protocol: Synthesis of N-Benzyl-1-ethylpiperidin-4-amine

This protocol describes a general procedure for the N-alkylation of the primary amine of **1-Ethylpiperidin-4-amine** with benzyl bromide.

Materials:

- **1-Ethylpiperidin-4-amine**

- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Acetonitrile (ACN), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a stirred suspension of **1-Ethylpiperidin-4-amine** (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the pure N-Benzyl-**1-ethylpiperidin-4-amine**.

Representative Quantitative Data:

Reactant 1	Alkylating Agent	Base	Solvent	Time (h)	Temp (°C)	Yield (%)
1-Ethylpiperidin-4-amine	Benzyl Bromide	K ₂ CO ₃	ACN	5	55	85
1-Ethylpiperidin-4-amine	Ethyl Iodide	DIPEA	DMF	12	RT	78
1-Ethylpiperidin-4-amine	Methyl Iodide	NaHCO ₃	MeOH	8	RT	80*

*Note: These are representative yields based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Applications in Drug Discovery

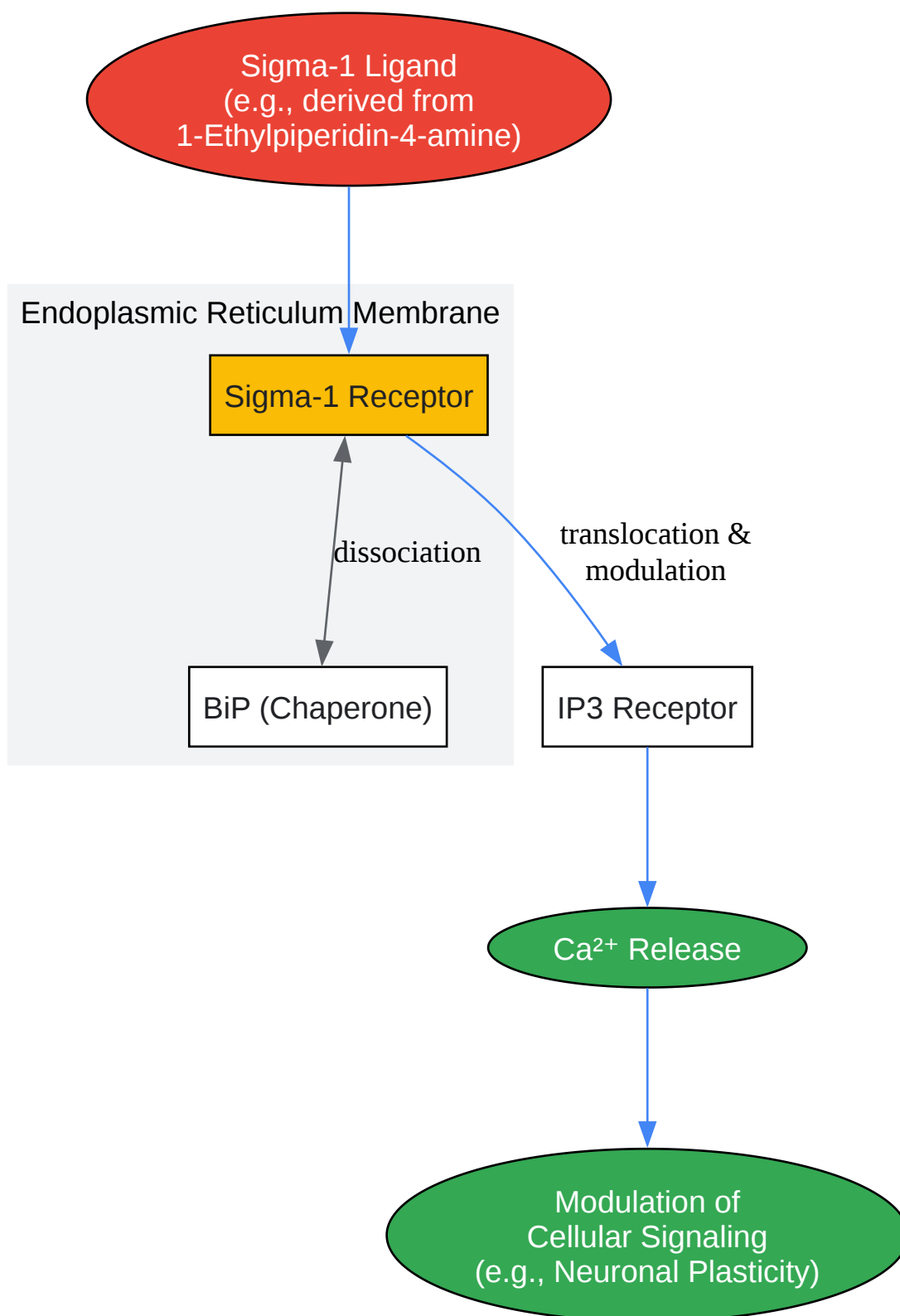
The **1-ethylpiperidin-4-amine** scaffold is a key component in the design and synthesis of various biologically active molecules, particularly those targeting the central nervous system.

Opioid Receptor Modulators

The piperidine core is a classic feature of many potent opioid receptor agonists and antagonists. The 4-amino substituent on the piperidine ring provides a crucial interaction point with the opioid receptors. By modifying the substituents on the primary amine and the piperidine nitrogen, the affinity and selectivity for different opioid receptor subtypes (μ , δ , and κ) can be fine-tuned. For instance, N-acylation of the 4-amino group with various lipophilic groups is a common strategy in the development of potent fentanyl analogs.^[2]

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders. Many sigma-1 receptor ligands possess a piperidine or piperazine core. The nitrogen atom of the piperidine ring is often involved in a key salt bridge interaction with an acidic residue (e.g., Glu172) in the receptor's binding pocket.^[3] The ethyl group on the piperidine nitrogen and further substitutions on the 4-amino group of **1-ethylpiperidin-4-amine** can be used to modulate the lipophilicity and steric bulk of the ligand, thereby influencing its affinity and selectivity for the sigma-1 receptor.^[3]



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Sigma-1 Receptor Signaling Pathway

Representative Spectroscopic Data

The following are representative spectroscopic data for a derivative of **1-Ethylpiperidin-4-amine**, N-(1-ethylpiperidin-4-yl)acetamide. This data is based on closely related structures and predictive models, as comprehensive experimental data for this specific compound is not readily available in public databases.

N-(1-ethylpiperidin-4-yl)acetamide

- ^1H NMR (400 MHz, CDCl_3) δ (ppm): 5.35 (br s, 1H, NH), 3.75-3.65 (m, 1H), 2.85-2.75 (m, 2H), 2.45 (q, $J = 7.2$ Hz, 2H), 2.15-2.05 (m, 2H), 1.95 (s, 3H), 1.90-1.80 (m, 2H), 1.55-1.40 (m, 2H), 1.05 (t, $J = 7.2$ Hz, 3H).
- ^{13}C NMR (100 MHz, CDCl_3) δ (ppm): 169.5, 52.8, 52.1, 47.8, 32.5, 23.4, 12.0.
- IR (KBr, cm^{-1}): 3290 (N-H stretch), 2970, 2935 (C-H stretch), 1645 (C=O stretch, Amide I), 1550 (N-H bend, Amide II).
- MS (ESI+): m/z 171.1 $[\text{M}+\text{H}]^+$.

*Note: The provided spectroscopic data is representative and based on analogous structures. Actual experimental data may vary.

Conclusion

1-Ethylpiperidin-4-amine is a highly versatile and valuable building block for the synthesis of a wide range of organic molecules, particularly in the context of drug discovery. Its dual amine functionalities allow for selective and diverse chemical modifications through common and robust reactions such as amide coupling, reductive amination, and N-alkylation. The resulting derivatives, incorporating the 1-ethylpiperidine-4-amine scaffold, have shown significant potential as modulators of important biological targets, including opioid and sigma-1 receptors. This technical guide provides a foundational understanding of the synthetic utility of **1-Ethylpiperidin-4-amine** and serves as a practical resource for researchers engaged in the design and synthesis of novel bioactive compounds.

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